D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate

Ascorbic Acid Synthesis Synthetic Yield Protecting Group Strategy

Vitamin C pathway synthesis requires protected gulonolactone scaffolds stable under acylating or oxidizing conditions. This peracetylated derivative (all four OH groups blocked; HBD count = 0) eliminates nucleophilic side reactions and enables multi-step sequences where free hydroxyls would otherwise degrade. • Orthogonal base-labile protection: acetyl groups removed under mild basic conditions (e.g., NaOMe/MeOH) while preserving acid-sensitive protecting groups elsewhere. • Non-substrate control for L-gulonolactone oxidase (EC 1.1.3.8) enzymatic studies; also serves as protected precursor for in situ deprotection prior to enzyme addition. • Reference standard for HPLC/GC-MS method development (LogP -0.98, TPSA 132 Ų). Off-white solid; soluble in DCM, DMF, DMSO, MeOH, EtOAc, and CHCl₃. Supplied with comprehensive Certificate of Analysis.

Molecular Formula C14H18O10
Molecular Weight 346.29 g/mol
CAS No. 136345-68-1
Cat. No. B023947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Gulono-1,4-lactone 2,3,5,6-Tetraacetate
CAS136345-68-1
SynonymsD-Gulonic Acid-γ-lactone 2,3,5,6-Tetraacetate; 
Molecular FormulaC14H18O10
Molecular Weight346.29 g/mol
Structural Identifiers
SMILESCC(=O)OCC(C1C(C(C(=O)O1)OC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C14H18O10/c1-6(15)20-5-10(21-7(2)16)11-12(22-8(3)17)13(14(19)24-11)23-9(4)18/h10-13H,5H2,1-4H3/t10-,11+,12-,13-/m1/s1
InChIKeyDDWMFFZVZXMXCS-YVECIDJPSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate Overview


D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate (CAS 136345-68-1; C14H18O10; MW 346.29) is a peracetylated lactone derivative of D-gulonic acid in which all four hydroxyl groups of the gulonolactone scaffold are acetylated [1]. It serves as a protected chiral building block in carbohydrate chemistry and as an intermediate in synthetic routes to L-ascorbic acid (vitamin C) [2]. The compound is characterized by an off-white solid appearance with a melting point of 88–93°C, predicted density of 1.33±0.1 g/cm³, and predicted boiling point of 383.3±42.0°C . Its solubility profile includes chloroform, dichloromethane, ethyl acetate, methanol, DCM, DMF, and DMSO, with hydrogen bond donors count of 0 and polar surface area of 132 Ų [3].

Why Generic Gulonolactone Derivatives Fail


Gulonolactone derivatives are not interchangeable because the specific hydroxyl protection pattern dictates the compound's chemical behavior in synthesis workflows. The unprotected D-gulono-1,4-lactone (CAS 6322-07-2) contains free hydroxyl groups that are incompatible with reaction conditions requiring nucleophile protection, while alternative protected derivatives—such as 2,3:5,6-di-O-isopropylidene-L-gulonolactone (CAS 7306-64-1) featuring acetonide protection or 2,3,5,6-tetra-O-trimethylsilyl-D-gulono-1,4-lactone bearing silyl protection—exhibit fundamentally different solubility characteristics, steric properties, and deprotection requirements [1]. D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate offers a distinct combination of full peracetylation (all four hydroxyls blocked), organic-solvent compatibility, and acetyl protecting groups that can be removed under mild basic conditions without affecting other ester functionalities [2]. Substituting with a different protection scheme—acetonide, benzoyl, or silyl—requires re-optimization of reaction conditions and may introduce incompatibilities with downstream steps in multi-step synthetic sequences .

Quantitative Differentiation Evidence


Synthesis Yield Comparison

In the chemical synthesis of ascorbic acid from gulonolactone, the use of unprotected gulonolactone yields ascorbic acid at only approximately 10% yield due to over-oxidation and degradation side reactions [1]. In contrast, D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate provides a fully protected scaffold that prevents undesired oxidation at unprotected hydroxyl sites, enabling subsequent selective deprotection and oxidation steps that support substantially higher overall synthetic efficiency [2].

Ascorbic Acid Synthesis Synthetic Yield Protecting Group Strategy

Hydrogen Bond Donor Capacity

D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate contains zero hydrogen bond donors (HBD count = 0) due to complete acetylation of all four hydroxyl groups, resulting in a polar surface area of 132 Ų and a calculated LogP of -0.98 [1]. In contrast, the unprotected parent compound D-gulono-1,4-lactone (CAS 6322-07-2; MW 178.14) contains four free hydroxyl groups (estimated HBD count ≥3), which dramatically increases aqueous solubility while severely limiting solubility in non-polar organic solvents .

Hydrogen Bonding Organic Solvent Solubility Chromatographic Behavior

Purity Specification Grades

Commercial suppliers offer D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate at multiple purity grades: ≥95% (available from AKSci, BioGlyco, Alfa Chemistry, and CymitQuimica) and ≥97% (available from Alfa Chemistry [carboxyl.alfa-chemistry.com] and Key Organics via ChemSpace) . The 97% grade may be preferred for applications requiring minimal impurity interference in analytical method development or in synthetic sequences where side reactions from impurities could affect yield.

Purity Specification Procurement Analytical Reference

Protecting Group Orthogonality

D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate employs acetyl protecting groups, which are removed under mild basic conditions (e.g., sodium methoxide in methanol or aqueous ammonia). In contrast, 2,3:5,6-di-O-isopropylidene-L-gulonolactone (CAS 7306-64-1; MW 258.27; C12H18O6) employs acid-labile acetonide protecting groups that require acidic hydrolysis for deprotection . These orthogonal deprotection conditions enable the tetraacetate to be used in synthetic sequences where acid-sensitive functional groups are present elsewhere in the molecule, whereas the isopropylidene derivative is incompatible with such conditions [1].

Protecting Group Strategy Orthogonal Protection Multi-step Synthesis

Enzymatic Substrate Potential

Unprotected D-gulono-1,4-lactone (CAS 6322-07-2) serves as the direct substrate for L-gulonolactone oxidase (EC 1.1.3.8), which catalyzes its oxidation to L-ascorbic acid in the final step of vitamin C biosynthesis in most mammals [1]. D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate, being fully acetylated, is not a direct substrate for this enzyme due to blocked hydroxyl groups . However, this property makes the tetraacetate a valuable tool compound for distinguishing between enzyme-mediated conversion (requiring free hydroxyls) and non-enzymatic or chemical conversion pathways in mechanistic studies, and as a protected precursor for controlled, stepwise in situ generation of the active substrate via chemical deprotection .

Gulonolactone Oxidase Vitamin C Biosynthesis Enzyme Kinetics

Optimal Application Scenarios


Protected Building Block for Multi-Step Synthesis

This compound is optimally deployed as a protected chiral building block in multi-step organic synthesis where the gulonolactone core must be carried through reaction conditions that are incompatible with free hydroxyl groups. The complete acetylation of all four hydroxyl positions (HBD count = 0) [1] eliminates competing nucleophilic side reactions and enables the molecule to tolerate acylating, alkylating, or oxidizing conditions that would otherwise derivatize or degrade unprotected hydroxyls. The acetyl groups can be selectively removed under mild basic conditions without affecting ester functionalities elsewhere in the molecule, enabling controlled, stepwise unmasking of the polyhydroxylated scaffold at the appropriate synthetic stage [2].

Vitamin C Biosynthesis Mechanistic Studies

Investigators studying the enzymatic conversion of gulonolactone to ascorbic acid by L-gulonolactone oxidase (EC 1.1.3.8) can use this tetraacetate derivative as an experimental tool. Because the acetylated compound lacks the free hydroxyl groups required for enzyme recognition, it serves as a non-substrate control to differentiate between enzyme-mediated and non-enzymatic ascorbic acid formation [1]. Additionally, researchers may employ the tetraacetate as a protected precursor, generating the active substrate D-gulono-1,4-lactone in situ via controlled chemical deprotection immediately prior to enzyme addition, thereby minimizing substrate oxidation or degradation during assay preparation [2].

Analytical Method Development

This compound's distinct chromatographic behavior—characterized by a LogP of -0.98, polar surface area of 132 Ų, and zero hydrogen bond donors [1]—makes it a suitable reference standard for developing and validating HPLC, GC-MS, or UV spectrophotometric methods for detecting and quantifying gulonolactone derivatives and vitamin C pathway intermediates [2]. Its solubility in a range of organic solvents including chloroform, dichloromethane, ethyl acetate, methanol, DCM, DMF, and DMSO facilitates method development across diverse mobile phase compositions .

Orthogonal Protection in Carbohydrate Synthesis

Researchers synthesizing modified carbohydrates, oligosaccharides, or chiral intermediates who require base-labile hydroxyl protection orthogonal to acid-labile protecting groups elsewhere in the molecule should select the tetraacetate derivative over acetonide-protected alternatives such as 2,3:5,6-di-O-isopropylidene-L-gulonolactone [1]. The acetyl groups can be removed under basic conditions (e.g., NaOMe/MeOH) while preserving acid-sensitive protecting groups, enabling complex multi-step synthetic sequences where protection/deprotection orthogonality is essential for successful target molecule assembly [2].

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